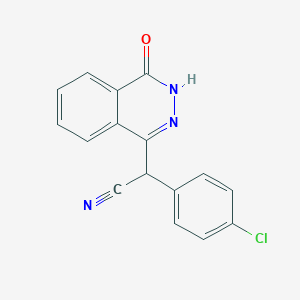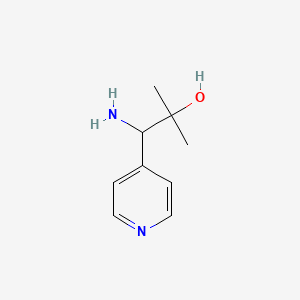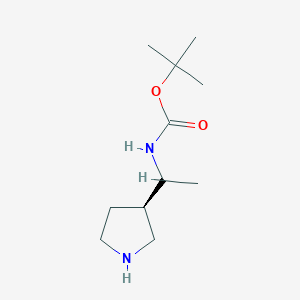
(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine is a chiral compound with a pyrrolidine ring substituted at the 3-position with a (1-(Boc-amino)ethyl) group. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of the Amine Group: The amine group is protected using the Boc group. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Ethyl Group: The ethyl group is introduced at the 3-position of the pyrrolidine ring through various methods, such as alkylation or reductive amination.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Using large reactors to carry out the protection and alkylation reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the Boc-protected amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce deprotected amines or reduced pyrrolidine rings.
Scientific Research Applications
(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The Boc-protected amine can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The pyrrolidine ring provides structural rigidity and can interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1S,3R,4S)-4-Amino-3-(tert-butoxycarbonyl)amino]cyclohexanecarboxylate: This compound is similar in that it also contains a Boc-protected amine and an ethyl group, but it has a cyclohexane ring instead of a pyrrolidine ring.
Other Boc-Protected Amines: Compounds with Boc-protected amines and different ring structures or substituents.
Uniqueness
(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine is unique due to its specific chiral configuration and the presence of both the Boc-protected amine and the pyrrolidine ring. This combination of features makes it a valuable building block in organic synthesis and drug development.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8?,9-/m1/s1 |
InChI Key |
HJUZGKGDCUOVML-YGPZHTELSA-N |
Isomeric SMILES |
CC([C@@H]1CCNC1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1CCNC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


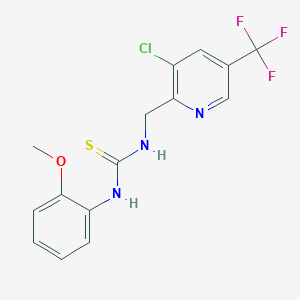
![4-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13097019.png)
![2-[3-(3-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097024.png)
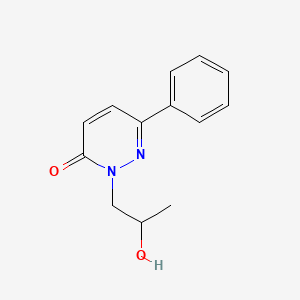
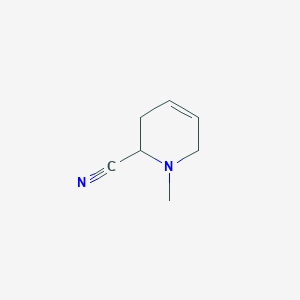
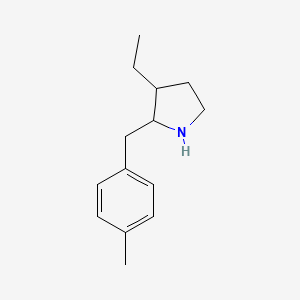
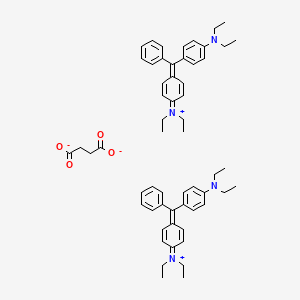


![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
